molecular formula C20H26N2O3 B5774283 2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol

2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5774283
M. Wt: 342.4 g/mol
InChI Key: BMMYQOXCGKYYEJ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxy groups and a piperazine moiety attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with 4-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol, methanol, or dichloromethane.

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Material Handling: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield.

    Purification: Using techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its phenolic structure.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways: It may modulate signaling pathways involved in inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-methylphenol: Shares the methoxy and phenolic groups but lacks the piperazine moiety.

    4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the piperazine moiety.

    2,6-Dimethoxy-4-(2-propenyl)phenol: Similar structure but with a propenyl group.

Uniqueness

2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-15-6-4-5-7-17(15)22-10-8-21(9-11-22)14-16-12-18(24-2)20(23)19(13-16)25-3/h4-7,12-13,23H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMYQOXCGKYYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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